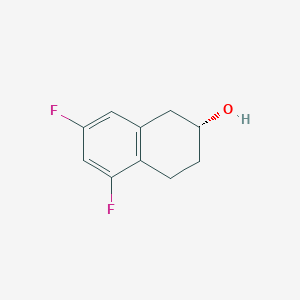

(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

CAS No.:

Cat. No.: VC13799981

Molecular Formula: C10H10F2O

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F2O |

|---|---|

| Molecular Weight | 184.18 g/mol |

| IUPAC Name | (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |

| Standard InChI | InChI=1S/C10H10F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2/t8-/m1/s1 |

| Standard InChI Key | XQIONCDGNVRBQG-MRVPVSSYSA-N |

| Isomeric SMILES | C1CC2=C(C[C@@H]1O)C=C(C=C2F)F |

| SMILES | C1CC2=C(CC1O)C=C(C=C2F)F |

| Canonical SMILES | C1CC2=C(CC1O)C=C(C=C2F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is C₁₀H₁₀F₂O, with a molecular weight of 184.18 g/mol . Its IUPAC name, (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol, reflects the stereochemistry at C2 and the positions of fluorination. The compound’s structure features a partially saturated naphthalene core, which adopts a chair-like conformation in the tetrahydronaphthalene system, as evidenced by computational modeling .

Stereochemical Configuration

The (R) configuration at C2 is critical for its biological interactions. The hydroxyl group’s spatial orientation influences hydrogen-bonding capabilities, while the fluorine atoms at C5 and C7 enhance electron-withdrawing effects, stabilizing the aromatic system and modulating lipophilicity .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀F₂O | |

| Molecular Weight | 184.18 g/mol | |

| CAS Number | 173996-25-3 | |

| IUPAC Name | (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |

Synthesis and Preparation

The synthesis of (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic transformations, including fluorination, reduction, and asymmetric catalysis.

Key Synthetic Routes

Route 1: Asymmetric Reduction of Ketone Precursors

A common strategy involves the enantioselective reduction of a prochiral ketone intermediate. For example, a Geotrichum candidum-derived acetophenone reductase (GcAPRD) has been employed to reduce 5,7-difluoro-1-tetralone to the (S)-alcohol enantiomer with >99% enantiomeric excess (ee) . While this method targets the (S)-configuration, analogous enzymatic or chemical approaches using chiral catalysts could yield the (R)-enantiomer .

Reaction Optimization

Recent advances in coupling reactions, such as those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), have improved yields in related tetrahydronaphthalene syntheses . For instance, EDCI-mediated amide couplings achieved yields exceeding 95% in analogous systems, suggesting potential applicability for functionalizing the hydroxyl group of (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol .

Physicochemical Properties and Stability

The compound’s stability is influenced by its fluorine substituents, which resist metabolic degradation. Key physicochemical parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Boiling Point | 242.4±40.0 °C (estimated) | |

| Density | 1.2±0.1 g/cm³ | |

| LogP | 2.23 (predicted) | |

| Solubility | Low in water; soluble in THF, DMF |

Future Directions and Applications

Ongoing research aims to exploit this compound’s chiral scaffold in drug discovery. Potential applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume